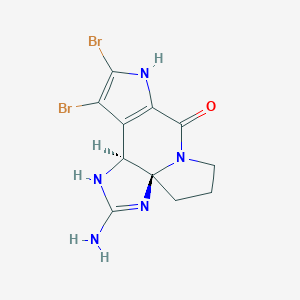

Dibromoisophakellin

説明

Structure

3D Structure

特性

CAS番号 |

104758-96-5 |

|---|---|

分子式 |

C11H11Br2N5O |

分子量 |

389.05 g/mol |

IUPAC名 |

(1R,5S)-3-amino-7,8-dibromo-2,4,9,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-3,6(10),7-trien-11-one |

InChI |

InChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1 |

InChIキー |

DDCWMFYLYYJVTF-WRWORJQWSA-N |

SMILES |

C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)N=C(N3)N |

異性体SMILES |

C1C[C@]23[C@H](C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |

正規SMILES |

C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |

製品の起源 |

United States |

Isolation and Structural Elucidation

Advanced Spectroscopic Methods in Structure Assignment

X-ray Diffraction Analysis

The definitive molecular structure of Dibromoisophakellin was confirmed through single-crystal X-ray diffraction analysis. nih.gov This powerful technique provides precise information about the spatial arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample.

For this compound, this analysis was performed on its hydrochloride salt. nih.gov The resulting data allowed for the unambiguous determination of its complex, cage-like architecture and the connectivity of its atoms. While it is confirmed that X-ray analysis was pivotal in structural elucidation, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not detailed in readily available literature.

Table 1: General Parameters in X-ray Crystallography

| Parameter | Description |

| Crystal System | A classification of crystals based on their axial systems. Examples include cubic, tetragonal, orthorhombic, and monoclinic. |

| Space Group | Describes the symmetry of a crystal, including translational, rotational, and reflectional symmetries. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. |

| Z Value | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Electronic Circular Dichroism (ECD) Data for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique crucial for determining the absolute configuration of chiral molecules—those that exist in non-superimposable mirror-image forms (enantiomers). ECD measures the differential absorption of left and right circularly polarized light by a molecule, which is highly sensitive to its three-dimensional structure.

The assignment of absolute configuration using ECD often involves comparing the experimentally measured spectrum to the spectra of known compounds or to spectra predicted by quantum-chemical calculations. rsc.orgnih.gov For complex marine alkaloids like the phakellin family, chiroptical properties are key to understanding their stereochemistry. nih.gov While the application of ECD is a standard and powerful method for such determinations, specific experimental ECD data, such as the signs and wavelengths of Cotton effects for this compound, are not prominently reported in the surveyed scientific literature.

Table 2: Principles of ECD Spectroscopy for Absolute Configuration

| Concept | Description |

| Chirality | The geometric property of a molecule that is non-superimposable on its mirror image. |

| Enantiomers | A pair of chiral molecules that are mirror images of each other. They exhibit opposite ECD spectra. |

| Chromophore | The part of a molecule responsible for its color and for absorbing light in the UV-Vis range, which gives rise to ECD signals. |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. |

Co-occurrence with Related Marine Alkaloids

This compound is often found in its marine source alongside a suite of structurally related bromopyrrole alkaloids. The chemical investigation of the marine sponge Axinella carteri, for instance, led to the isolation of this compound along with a new metabolite named ugibohlin (B1246628). nih.gov Similarly, studies on the sponge Agelas nemoechinata from the South China Sea yielded N-methylthis compound co-occurring with other alkaloids. nih.gov

Furthermore, this compound is known to be present in Agelas sponges with dibromophakellin. nih.gov The co-isolation of these compounds is significant as it provides insights into the biosynthetic pathways that may be active within the sponge or its associated microorganisms. These related alkaloids often share a common structural core but differ in their substitution patterns or stereochemistry.

Table 3: Marine Alkaloids Co-occurring with this compound

| Alkaloid Name | Structural Relationship to this compound | Source Organism Example |

| Ugibohlin | A known cyclic derivative. nih.gov | Axinella carteri nih.gov |

| N-methylthis compound | A methylated derivative. nih.gov | Agelas nemoechinata nih.gov |

| Dibromophakellin | A regioisomer. nih.gov | Agelas sponges nih.gov |

Biosynthetic Pathways and Biogenetic Hypotheses

Proposed Amino Acid Precursors and Building Blocks

The foundational building blocks of PIAs are generally hypothesized to originate from proteinogenic amino acids. nih.govnih.gov

Oroidin (B1234803) and clathrodin (B1669156) are considered pivotal biogenetic precursors and building blocks for the more complex members of the PIA family. semanticscholar.orgnih.govsci-hub.senih.govmdpi.comwikipedia.org These simpler, often linear, structures serve as scaffolds from which more elaborate polycyclic alkaloids are derived through various transformations. Dibromoisophakellin, a cyclic monomer, is hypothesized to be formed through a transient intermediate derived from oroidin. nih.gov While the role of oroidin and clathrodin as precursors to higher-order PIAs is widely assumed, direct experimental evidence, particularly from sponge-feeding experiments, is still being sought to fully confirm these biosynthetic assumptions. nih.gov

The initial formation of the pyrrole-2-aminoimidazole core of PIAs is largely attributed to specific amino acid precursors. Proline and/or ornithine are commonly proposed as the building blocks for the pyrrole-2-carboxylic acid moiety. nih.govnih.gov Concurrently, histidine is suggested to contribute to the 2-aminoimidazole portion of these alkaloids. nih.govnih.gov

However, direct biochemical evidence for the early precursors and their conversion into the 2-aminoimidazole and 2-aminoimidazolone motifs remains largely speculative. nih.gov Experimental studies by Kerr et al. involving the feeding of 14C-labeled proline, ornithine, and histidine to marine sponge cell cultures showed only low levels of radioactivity incorporation into stevensine, a cyclized oroidin derivative, leaving questions about the precise biosynthetic pathways unanswered. nih.govnih.gov Alternative possibilities for the origin of the 2-aminoimidazole unit have been suggested, including diketopiperazine intermediates derived from proline or arginine. nih.gov Lysine has also been proposed as a precursor, with its terminal amine potentially converting into a guanidine (B92328) and subsequently into a 2-aminoimidazole through oxidative hydroxylation. nih.gov

Enzymatic Transformations and Key Intermediates

The structural diversity and complexity of PIAs arise from a series of intricate enzymatic transformations of their simpler precursors.

Oxidative cyclization is a critical enzymatic step in the biosynthesis of many cyclic PIAs. nih.govtdl.orgresearchgate.netrsc.org These reactions facilitate the formation of new rings and the complex polycyclic frameworks characteristic of these natural products. Synthetic studies often employ biomimetic oxidative cyclization strategies to construct the core skeletons of PIAs, reflecting the presumed natural processes. tdl.orgresearchgate.net For this compound, its synthesis can be centered on a putative biomimetic oxidative cyclization of an imidazolone (B8795221) intermediate. researchgate.net Furthermore, a single-electron transfer (SET) mechanism involving radical species has been reported for the dimerization of pyrrole-imidazole alkaloids, and this mechanism could potentially extend to the formation of monomeric members as well. nih.govresearchgate.net

Imidazolone intermediates play a significant role in the biosynthetic pathways of certain PIAs, particularly in cyclization reactions. These intermediates can undergo further transformations, including oxidative cyclization, to yield the characteristic cyclic structures found in compounds like this compound. researchgate.net The proposed biomimetic synthesis of this compound highlights the importance of such imidazolone precursors in achieving the final molecular architecture. researchgate.net

Biogenetic Relationship with Other Pyrrole-Imidazole Alkaloids

This compound is an integral member of the pyrrole-imidazole alkaloid family, which encompasses hundreds of structurally diverse compounds exclusively isolated from marine sponges. semanticscholar.orgnih.gov The extensive structural variations within this family are largely explained by the elaboration of common building blocks, such as oroidin and clathrodin, through processes like cyclization, oxidation, and oligomerization. nih.govsci-hub.sewikipedia.org

This compound is classified as a cyclic monomer within the PIA family, indicating its formation from a single oroidin-like unit that undergoes intramolecular cyclization. semanticscholar.org The biogenetic pathway to phakellin-type alkaloids, which include this compound, is generally hypothesized to proceed from oroidin through various rearrangement and cyclization events. mdpi.com The existence of both (+)- and (-)-enantiomers of this compound, isolated from different sponge species, adds complexity to the understanding of its precise biogenetic origin and potential ecological roles. semanticscholar.orgresearchgate.net

Interconversion with Dibromophakellin

This compound (CID 101590745) and Dibromophakellin (CID 42636938) represent an important pair of interconvertible marine alkaloids. Research has demonstrated that Dibromophakellin can undergo rearrangement to form this compound. This transformation is often achieved under specific conditions, such as heating to 130 °C or in the presence of potassium carbonate (K₂CO₃). The process is understood to involve a net N→C migration, which is presumably facilitated by an iminium intermediate. This interconversion highlights a plausible biogenetic relationship between these two structurally similar compounds.

Potential for Dimerization and Higher Order PIA Formation

The inherent reactivity of the 2-aminoimidazole nucleus, a common feature in P-2-AI metabolites, allows for various dimerization and polycyclization reactions. These transformations are often modulated by factors such as pH conditions and presumed substrate-biosynthetic enzyme interactions, which can dictate the predominance of specific transient tautomers. This reactivity can lead to the formation of higher-order P-2-AIs. Examples of such dimeric pyrrole-imidazole alkaloids include sceptrin (B1680891) and ageliferin, which are thought to derive from similar linear precursors through different cycloaddition pathways. The complex molecular architectures of these alkaloids suggest significant energy expenditure in their natural synthesis, implying their crucial roles in the host organisms, often associated with biological activity.

Artifacts of Isolation and Biogenetic Relevance

The study of marine natural products often encounters challenges related to the chemical reactivity of these compounds, which can lead to the formation of "un-natural" products or artifacts during isolation and handling. This compound is particularly susceptible to such transformations, yielding related compounds that may be misidentified as natural products if not carefully characterized.

Formation of Ugibohlin (B1246628) and N-methylugibohlin from this compound

Ugibohlin (CID 11079644) and N-methylugibohlin (CID 145964460) have been identified as compounds that can form from this compound. This observation has led to the suggestion that ugibohlin and its N-methylated derivative may not always be true natural products but rather artifacts generated during the isolation process. For instance, N-methylugibohlin has been found to form readily from N-methylthis compound under acidic conditions.

Chemical Mechanisms of in vitro Conversion

The in vitro conversion of this compound to compounds like ugibohlin and N-methylugibohlin is understood to occur through specific chemical mechanisms, primarily under acidic conditions. This transformation involves a ring-opening of the cyclic guanidine moiety present in this compound. The proposed mechanism suggests the involvement of a guanidinium (B1211019) ion intermediate, which subsequently leads to the formation of an N-acyl iminium species, followed by an elimination reaction. This facile conversion under acidic conditions underscores the importance of careful experimental design and interpretation when isolating and characterizing marine natural products to distinguish genuine metabolites from isolation artifacts.

Synthetic Chemistry of Dibromoisophakellin and Analogues

Total Synthesis Methodologies

The total synthesis of dibromoisophakellin and its related family of pyrrole-aminoimidazole (PAI) alkaloids has been approached through various creative strategies. These routes often focus on the efficient construction of the central and highly functionalized cyclic guanidine (B92328) ring system.

The total synthesis of this compound and its congeners relies on a few key strategic disconnections. A common retrosynthetic analysis breaks the molecule down by disconnecting the cyclic guanidine moiety, which is often the most complex part of the synthesis. This leads back to simpler pyrrole (B145914) and aminoimidazole precursors. One prominent strategy involves the late-stage formation of the seven-membered guanidine ring, which is fused to the pyrrolidine (B122466) ring.

A notable approach is the total synthesis of (±)-N-methylthis compound, which was achieved in seven steps. nih.gov The retrosynthetic strategy for this synthesis is outlined below:

| Target Molecule | Key Disconnection | Precursors |

| (±)-N-methylthis compound | [3+2] Cycloaddition | 2-trichloroacetyl-1-methylpyrrole and prolinol-derived components |

This strategy highlights a convergent approach where two key fragments are synthesized separately and then brought together in a key cycloaddition step to form the core of the molecule.

A pivotal method for constructing the embedded cyclic guanidine in this compound analogues involves a net [3+2] cycloaddition reaction. nih.gov This powerful ring-forming strategy has been successfully applied to the total synthesis of (±)-N-methylthis compound. nih.gov The reaction employs a 2-amido-1,3-diaminoallyl cation, generated under oxidative conditions, which acts as a three-atom component. This cation then reacts with a two-atom component to construct the five-membered aminoimidazole portion of the cyclic guanidine ring system. nih.gov This methodology provides a concise and efficient route to the complex tetracyclic core of the isophakellin (B1165987) family. nih.gov

Oxidative cyclization represents a key biomimetic strategy for the synthesis of the phakellin and isophakellin core structures. This approach mimics the proposed biosynthetic pathway of these marine alkaloids. For instance, the synthesis of dibromophakellstatin, a closely related compound, centers on a putative biomimetic oxidative cyclization of an imidazolone (B8795221) precursor. researchgate.net Pummerer reaction chemistry has also been effectively utilized to trigger the oxidative cyclization of dihydrooroidin derivatives, providing efficient access to dibromophakellin and other related alkaloids. researchgate.net These methods highlight the utility of oxidation reactions in forming key C-N and C-C bonds to construct the complex, fused ring systems characteristic of this alkaloid class. researchgate.netresearchgate.net

Thermal rearrangements have proven to be a valuable transformation in the synthesis of this compound. A key example is the conversion of dibromophakellin into this compound. researchgate.net This isomerization is achieved through a thermal rearrangement process conducted in the presence of a base, such as potassium carbonate (K₂CO₃). researchgate.net This reaction proceeds by rearranging the connectivity of the pyrrole ring within the tetracyclic structure, providing a direct synthetic route from one phakellin isomer to another. researchgate.net This strategy is particularly useful as dibromophakellin can be accessed through other synthetic routes, thus making this compound available via this rearrangement. researchgate.net

| Starting Material | Reagents and Conditions | Product |

| Dibromophakellin | K₂CO₃, heat | This compound |

The introduction of bromine atoms onto the pyrrole ring is a defining feature of this compound. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose in the synthesis of brominated marine alkaloids. researchgate.net In the context of synthesizing related structures, NBS has been used for the bromination of tyrosine derivatives, which are precursors to complex alkaloids. nih.gov Furthermore, the synthesis of (±)-dibromophakellin has been accomplished from an alkene intermediate where a key step involves NBS-mediated olefin activation. researchgate.net This activation facilitates the addition of a guanidine molecule across the double bond, leading to the formation of the characteristic cyclic guanidine system. researchgate.net

Achieving stereocontrol in the synthesis of this compound and its analogues is a significant challenge due to the multiple stereocenters present in the molecule. Efforts in this area have led to the development of enantioselective total syntheses. For example, the enantioselective total synthesis of (+)-dibromophakellin has been reported. nih.gov A key step in this synthesis is the use of an enamide-type Overman rearrangement to prepare a quaternary chiral aminal, which sets a crucial stereocenter in the molecule. nih.gov These stereoselective approaches are critical for obtaining specific enantiomers of the natural product, which is essential for accurately studying their biological activities.

Protecting-Group-Free and Atom Economy Approaches

In the pursuit of more efficient and environmentally benign synthetic routes, chemists are increasingly adopting principles of green chemistry, such as protecting-group-free synthesis and atom economy. researchgate.netneliti.com The ideal synthesis maximizes the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. wikipedia.orgacs.org Addition reactions, for instance, are considered to have a 100% atom economy as all reactant atoms are present in the product. In contrast, substitution and elimination reactions generate byproducts, leading to a lower atom economy.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. These efforts have focused on modifying the core pyrrole-aminoimidazole scaffold, varying substitution patterns, and introducing different functional groups.

Design and Preparation of Modified Pyrrole-Aminoimidazole Scaffolds

The pyrrole-aminoimidazole core is a common motif in a large family of marine alkaloids. researchgate.net Synthetic chemists have developed various strategies to construct this key structural unit, which can then be further elaborated to produce a diverse range of analogs. These methods often involve the coupling of a pyrrole moiety with a suitably functionalized imidazole (B134444) precursor. The design of these scaffolds allows for the systematic variation of the linkage between the two heterocyclic rings and the introduction of substituents at different positions.

Exploration of Substitution Patterns and Halogenation Variations

The dibromo substitution pattern on the pyrrole ring of this compound is a key structural feature. Synthetic efforts have explored the preparation of analogs with different halogenation patterns, including mono-brominated and non-brominated derivatives. These studies provide valuable insights into the role of the halogen atoms in the biological activity of these compounds. The regioselective introduction of bromine atoms onto the pyrrole ring is a significant synthetic challenge that requires careful control of reaction conditions. nih.govwku.eduorganic-chemistry.org

Synthetic Routes to N-methylated Derivatives

N-methylated derivatives of isophakellin, such as (±)-N-methylthis compound, have also been the subject of synthetic studies. nih.gov A concise total synthesis of (±)-N-methylthis compound has been achieved, featuring a key [3+2] cycloaddition reaction to construct the cyclic guanidine core. nih.gov The synthesis commenced with the preparation of a dibromopyrrole trichloroketone, which was then converted to a tricyclic dibromoacylenamide intermediate. nih.gov This intermediate then underwent the crucial cycloguanidinylation step. The final steps involved the dibromination of the pyrrole ring and deprotection to yield the target molecule. nih.gov

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | L-prolinol, CH3CN, reflux | Alcohol intermediate |

| 2 | Dess–Martin periodinane | Aldehyde intermediate |

| 3 | Acid-catalyzed Friedel–Crafts alkylation and elimination | Tricyclic dibromoacylenamide |

| 4 | [3+2] Cycloaddition with a guanidinylating agent | Cyclic guanidine adduct |

| 5 | Dibromination of pyrrole | N-methylthis compound precursor |

| 6 | Deprotection (basic hydrolysis) | (±)-N-Methylthis compound |

Challenging Synthetic Aspects

The synthesis of this compound and its analogs is not without its challenges. The complex, polycyclic structure and the presence of multiple reactive functional groups require careful strategic planning and execution.

Regioselectivity in Bromination and Functionalization

A significant challenge in the synthesis of this compound is the regioselective introduction of the two bromine atoms onto the pyrrole ring. nih.gov Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov However, controlling the position of bromination on an electron-rich heterocycle like pyrrole can be difficult, often leading to a mixture of isomers. wku.eduorganic-chemistry.org The development of highly regioselective bromination methods is therefore a key focus in the synthesis of these molecules. The choice of brominating agent and reaction conditions is critical to achieving the desired substitution pattern. nih.gov Similarly, the regioselective functionalization of other positions on the isophakellin scaffold presents a considerable synthetic hurdle that must be overcome to access a wide range of analogs.

Construction of Complex Polycyclic Cores

The polycyclic core of this compound is a tetracyclic system characterized by a fused pyrrole, imidazole, and a bicyclic guanidine structure. Synthetic strategies have approached the construction of this complex core through both rearrangement of related natural products and de novo total synthesis.

One direct method to access the isophakellin skeleton is through the thermal rearrangement of dibromophakellin. In the presence of a base such as potassium carbonate (K₂CO₃), dibromophakellin undergoes a rearrangement to yield this compound. researchgate.net This transformation provides a straightforward route to the isophakellin core from a more readily accessible isomer.

Total synthesis approaches have focused on the strategic formation of the key ring systems. A notable strategy for the construction of the cyclic guanidine portion of the molecule is a net [3+2] cycloaddition. researchgate.netnih.gov This method was successfully employed in the total synthesis of (±)-N-methylthis compound. nih.gov The reaction involves the generation of a 2-amido-1,3-diaminoallyl cation from an N-substituted guanidine under oxidative conditions. This cation then acts as a 1,3-dipole in a cycloaddition reaction to form the crucial cyclic guanidine ring, thereby completing the tetracyclic core. nih.gov

The synthesis of the precursor, (+)-dibromophakellin, has also been achieved through enantioselective total synthesis, which employs an enamide-type Overman rearrangement as a key step for the preparation of quaternary chiral aminals. nih.gov These synthetic routes highlight the diverse strategies chemists have employed to assemble the challenging polycyclic architecture of the phakellin and isophakellin family of alkaloids. nih.gov

| Strategy | Key Reaction | Precursor(s) | Reagents/Conditions | Core Structure Formed | Reference |

|---|---|---|---|---|---|

| Isomer Rearrangement | Thermal Rearrangement | Dibromophakellin | K₂CO₃, Heat | This compound Core | researchgate.net |

| Total Synthesis | Net [3+2] Cycloaddition | N-substituted guanidine and pyrrole-based precursor | Oxidative conditions | Cyclic Guanidine Ring of (±)-N-Methylthis compound | nih.gov |

| Precursor Synthesis | Enamide-type Overman Rearrangement | Enamide | (Not specified) | Quaternary Chiral Aminal for (+)-Dibromophakellin | nih.gov |

Introduction of Specific Functional Groups

The generation of this compound analogues through the introduction or modification of functional groups is crucial for investigating structure-activity relationships (SAR) and developing new therapeutic leads. Synthetic efforts have targeted modifications at several positions on the molecular scaffold, including the pyrrole ring, the guanidine nitrogen, and other parts of the core structure.

A primary example of analogue synthesis is the preparation of N-alklyated derivatives. The total synthesis of (±)-N-methylthis compound demonstrates the introduction of a methyl group on the guanidine core. nih.gov This was achieved by utilizing a methylated precursor, specifically 2-trichloroacetyl-1-methylpyrrole, from the outset of the synthetic sequence, ensuring the methyl group was incorporated into the final tetracyclic structure. nih.gov

The dibromo-substitution pattern on the pyrrole ring is another key site for modification. The structural variations within the broader family of pyrrole-imidazole alkaloids often reside in the number and position of bromine atoms on the pyrrole nucleus. dundee.ac.uk The synthesis of analogues with different halogenation patterns can be achieved either by using pre-functionalized pyrrole building blocks or through late-stage halogenation reactions on the completed core. The introduction of bromine can significantly impact the molecule's lipophilicity and its ability to form halogen bonds, which can alter its biological activity. ump.edu.pl

Post-synthesis modification provides a versatile strategy for introducing a wide array of functional groups onto a pre-formed macrocyclic or polycyclic backbone. nih.gov While specific examples for this compound are not extensively detailed in the provided literature, this general approach allows for the creation of libraries of analogues by varying functional groups to probe biological interactions. For instance, modifying the amide linkage or other accessible positions on the isophakellin core could yield derivatives with novel properties.

| Analogue Type | Functional Group Introduced | Synthetic Strategy | Example Compound | Reference |

|---|---|---|---|---|

| N-Alkylated Analogue | N-Methyl | Use of a methylated starting material (2-trichloroacetyl-1-methylpyrrole) in total synthesis. | (±)-N-Methylthis compound | nih.gov |

| Halogenation Analogue | Bromine | Use of pre-brominated pyrrole precursors or late-stage electrophilic bromination. | This compound | dundee.ac.uk |

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Activities

Dibromoisophakellin demonstrates notable antimicrobial activities, with a primary focus on its efficacy against bacterial biofilms.

Research indicates that this compound, often studied alongside its analogue dibromophakellin, significantly reduces the formation of bacterial biofilms. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.netbjmu.edu.cnmdpi.comrsc.org This compound, sourced from the marine sponge Stylissa massa, has been identified as a promising natural scaffold for developing anti-biofilm agents. nih.govmdpi.comnih.gov

This compound has demonstrated particular efficacy against Gram-negative bacteria, with Escherichia coli being a prominent example in research. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.netbjmu.edu.cnmdpi.comrsc.org Bioassay results consistently show that this compound significantly reduces E. coli biofilm formation. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.netbjmu.edu.cnmdpi.comrsc.org The inhibitory concentration 50% (IC50) for this compound against E. coli biofilm formation has been reported as 50.9 μg/mL. mdpi.com This highlights its potential as an agent against biofilms formed by this common Gram-negative bacterium.

Table 1: Efficacy of this compound on Escherichia coli Biofilm Formation

| Target Organism | Activity | Concentration | IC50 Value | Reference |

| Escherichia coli (biofilm) | Significant reduction in biofilm formation, reduced viable bacteria, reduced biofilm thickness | 100 μg/mL | 50.9 μg/mL | nih.govmdpi.com |

A key characteristic of this compound's antimicrobial profile is its differential activity between planktonic (free-floating) bacteria and bacteria organized in biofilms. Studies reveal that while this compound significantly inhibits E. coli biofilm formation, it exhibits only weak inhibition against the growth of planktonic E. coli bacteria. nih.govmdpi.combjmu.edu.cn This suggests a selective mechanism of action, preferentially targeting the biofilm lifestyle rather than directly killing individual planktonic cells. nih.gov This differential activity is particularly relevant given that bacteria in biofilms often display significantly higher resistance to conventional antibiotics compared to their planktonic counterparts. frontiersin.orgnih.govnih.govmdpi.comfrontiersin.orgmdpi.comfrontiersin.org

The observed weak inhibition of planktonic bacterial growth by this compound, coupled with its potent anti-biofilm activity, strongly indicates that its mechanism of action is non-microbicidal. nih.govmdpi.com This means that this compound does not primarily act by killing the bacteria but rather by interfering with the processes crucial for biofilm formation. nih.govmdpi.comresearchgate.net While the precise molecular mechanisms underlying this non-microbicidal inhibition of biofilm formation require further assessment, this approach aligns with emerging strategies for combating antibiotic resistance by targeting biofilm development rather than bacterial viability directly. nih.govfrontiersin.orgnih.govfrontiersin.org

General Antibacterial Spectrum (e.g., against Staphylococcus aureus)

While this compound's primary reported antibacterial activity is its potent inhibition of Escherichia coli biofilm formation, detailed research specifically outlining its broader antibacterial spectrum against a wide range of bacterial species, including Gram-positive bacteria such as Staphylococcus aureus, is not extensively documented in the current literature. Although other bromopyrrole alkaloids have shown activity against various bacteria, including S. aureus and Bacillus subtilis, specific direct evidence for this compound's general antibacterial activity beyond E. coli biofilm inhibition is limited. nih.govrsc.orgresearchgate.netsemanticscholar.org

Enzyme Modulatory Activities

Current scientific literature does not extensively detail specific enzyme modulatory activities directly attributed to this compound. Research on this particular aspect of its biological profile appears to be an area that requires further investigation to fully understand its potential interactions with enzymatic pathways.

Protein Kinase Inhibition

This compound has been reported to exhibit inhibitory effects on certain protein kinases. Protein kinases are crucial enzymes that regulate nearly all cellular processes by phosphorylating specific proteins. plos.orggoogle.com Inhibition of these enzymes can disrupt signaling pathways, making them targets for therapeutic intervention. While specific detailed research findings on this compound's direct inhibition of a broad spectrum of protein kinases are not extensively detailed in the immediate search results, related bromopyrrole alkaloids from marine sponges have shown tyrosine kinase inhibitory effects. rsc.org For instance, a compound from Agelas sponges exhibited tyrosine kinase inhibitory effect with an IC₅₀ of 20 µg/mL. rsc.org

Sortase A Inhibition and Binding Interactions

This compound has been identified as an inhibitor of Sortase A. mdpi.com Sortase A is a bacterial transpeptidase enzyme critical for anchoring surface proteins to the cell wall of Gram-positive bacteria, including important virulence factors. cuhk.edu.cnasm.org This process is essential for bacterial survival, host colonization, and infection. cuhk.edu.cn Inhibition of Sortase A can therefore impair bacterial pathogenesis.

Research indicates that phakellin-based alkaloids, including this compound and dibromophakellin, significantly reduce the biofilm formation of E. coli. mdpi.com In one study, this compound showed an IC₅₀ value of 50.9 µg/mL against E. coli biofilm formation, while dibromophakellin was more potent with an IC₅₀ of 31.3 µg/mL. mdpi.com This suggests a potential role for this compound in combating bacterial infections by interfering with biofilm development.

Table 1: Inhibition of E. coli Biofilm Formation by Phakellin-Based Alkaloids

| Compound | IC₅₀ (µg/mL) mdpi.com |

| This compound | 50.9 |

| Dibromophakellin | 31.3 |

Protein Phosphatase Type 2A Inhibition

This compound has been reported to inhibit Protein Phosphatase Type 2A (PP2A). rsc.org PP2A is a serine/threonine protein phosphatase that plays a vital role in regulating various cellular processes, including cell growth, division, and signaling, by dephosphorylating target proteins. disprot.orgdisprot.orgnih.govuni-freiburg.de Dysregulation of PP2A activity is implicated in several diseases, including cancer. disprot.org While specific IC₅₀ values for this compound against PP2A are not directly available in the provided snippets, other nagelamides (a class of compounds also found in Agelas sponges) have shown PP2A inhibitory activity, with IC₅₀ values ranging from 13 to 48 µM. rsc.org This suggests that the broader class of compounds to which this compound belongs can modulate PP2A activity.

Actomyosin (B1167339) ATPase Activation

This compound has been linked to the activation of actomyosin ATPase. wikipedia.orguwm.edu.pl Actomyosin is a complex formed by the proteins actin and myosin, which are fundamental components of the cytoskeleton and muscle contraction. cdutcm.edu.cnnih.govmdpi.comnih.govhal.sciencecuhk.edu.cn The ATPase activity of myosin is responsible for converting chemical energy from ATP into mechanical force, driving processes such as muscle contraction, cell motility, and intracellular transport. wikipedia.orgmdpi.comidrblab.net Activation of actomyosin ATPase suggests that this compound may influence cellular mechanics and motility. For instance, compounds like Danicamtiv are known cardiac myosin activators. wikipedia.org While the precise mechanism of this compound's activation of actomyosin ATPase is not detailed in the provided search results, its effect implies an interaction with the actin-myosin complex, potentially modulating their dynamic interactions.

Receptor and Ion Channel Interactions

Beyond enzymatic modulation, this compound also exhibits interactions with specific receptors and ion channels, influencing neurotransmission and cellular excitability.

Antiserotonergic Activity

This compound has demonstrated antiserotonergic activity. disprot.orguwm.edu.plnih.gov Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a crucial monoamine neurotransmitter involved in a wide array of physiological processes, including mood, cognition, appetite, and sleep. wikipedia.orgfishersci.atnih.govuni.lu Antiserotonergic agents block the action of serotonin at its receptors. The antiserotonergic activity of this compound suggests its potential to modulate neurological and physiological functions regulated by serotonin.

Ion Channel Blocking Properties

This compound has been reported to possess ion channel blocking properties. disprot.org Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing a critical role in cellular excitability, signal transduction, and various physiological functions, including nerve impulse transmission and muscle contraction. plos.org Blocking ion channels can alter membrane potential and cellular responses. While the specific types of ion channels blocked by this compound are not detailed in the provided information, the general property indicates its capacity to interfere with fundamental electrical signaling in cells. For example, amiloride (B1667095) chloride, another compound, is known as a sodium channel blocker. plos.org

Ecological Roles in Marine Sponges

Marine sponges are prolific producers of a wide array of secondary metabolites, which serve as essential chemical defenses against various environmental stressors, including predation, overgrowth by fouling organisms, and competition for space nih.govnih.gov. These sessile invertebrates are often referred to as "chemical factories" due to their remarkable metabolic capabilities nih.gov. This compound is a key example of such a defensive metabolite.

Defensive Mechanisms Against Microbial Fouling

The inhibitory concentrations for biofilm formation by E. coli have been quantified for this compound and dibromophakellin:

| Compound | IC₅₀ against E. coli Biofilm (µg/mL) nih.gov |

| This compound | 50.9 |

| Dibromophakellin | 31.3 |

Deterrence of Predators

This compound contributes to the chemical defenses employed by marine sponges against predators cenmed.com. Studies have suggested the antifeedant activity of phakellins, including this compound, against predatory reef fish such as Thalassoma bifasciatum wikipedia.org. Furthermore, N-methylthis compound, a derivative of this compound, has been identified as an active feeding deterrent against this common omnivorous reef fish at its natural concentration cenmed.comnih.gov. This highlights the importance of brominated pyrrole (B145914) derivatives, a class that includes this compound and other oroidin-type compounds, in the chemical defense strategies of sponges belonging to families like Axinellidae and Agelasidae cenmed.com.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. For this compound and related pyrrole-imidazole alkaloids (PIAs), these studies have shed light on the key structural features responsible for their antibiofilm and other activities.

Correlating Structural Motifs with Biofilm Inhibition

Preliminary SAR analyses have indicated that a phakellin-type scaffold containing an aminoimidazole ring is essential for inducing inhibitory activity against biofilm formation wikipedia.org. This compound and dibromophakellin, both phakellin-based alkaloids, have shown significant efficacy in reducing E. coli biofilm formation wikipedia.orgnih.gov. This suggests that the core tetracyclic ring system characteristic of these PIAs is a critical motif for their antibiofilm properties nih.gov.

Impact of Halogenation Pattern on Activity

The pattern of halogenation, specifically bromination, significantly influences the activity of these compounds. Analogues with dibromo substitution, such as this compound and dibromophakellin, have been found to be more active in inhibiting biofilm formation compared to their monobromo counterparts, monobromoisophakellin and monobromophakellin wikipedia.orgwikipedia.org. This suggests that the presence of two bromine atoms on the pyrrole ring enhances the antibiofilm efficacy.

A comparison of biofilm inhibition based on bromination pattern:

| Compound | Halogenation Pattern | Biofilm Inhibition Activity (Relative) wikipedia.orgwikipedia.org |

| This compound | Dibromo | More active |

| Dibromophakellin | Dibromo | More active |

| Monobromoisophakellin | Monobromo | Less active |

| Monobromophakellin | Monobromo | Less active |

Comparative Analysis of Isomeric Forms (e.g., Dibromophakellin vs. This compound)

This compound and Dibromophakellin are two significant phakellin-based alkaloids that exist as isomeric forms. Both compounds are naturally occurring and have been isolated from marine sponges, such as Stylissa massa and Agelas species. nih.govwikipedia.org Their structural similarity, differing primarily in the arrangement of atoms, leads to a comparative study of their biological effects.

A notable distinction between these isomers lies in their thermodynamic stability and interconversion. Dibromophakellin can be converted to the more thermodynamically stable this compound through a thermal rearrangement process in the presence of potassium carbonate (K2CO3). wikipedia.org This chemical relationship highlights their close structural kinship within the broader family of pyrrole-imidazole alkaloids. Both enantiomeric forms of these compounds have been reported to occur in Agelas sponges. wikipedia.org

In terms of biological activity, both this compound and Dibromophakellin have demonstrated significant inhibitory effects against the biofilm formation of Escherichia coli (E. coli). nih.govresearchgate.net Interestingly, their activity against the growth of planktonic (free-floating) bacteria was weak, suggesting that their primary mechanism of action against E. coli is non-microbicidal, specifically targeting biofilm inhibition. nih.gov

A comparative analysis of their efficacy in inhibiting E. coli biofilm formation revealed distinct potencies, as indicated by their half-maximal inhibitory concentration (IC50) values. Dibromophakellin exhibited a lower IC50, indicating greater potency, compared to this compound. nih.gov

Table 1: Comparative Efficacy of this compound and Dibromophakellin on E. coli Biofilm Formation

| Compound | IC50 for E. coli Biofilm Inhibition (µg/mL) |

| This compound | 50.9 nih.gov |

| Dibromophakellin | 31.3 nih.gov |

Beyond their anti-biofilm properties, this compound has also been characterized as an antifeedant alkaloid. More broadly, pyrrole-imidazole alkaloids, including these isomers, are known for a diverse range of potent biological activities such as anticancer, antiviral, antileukemic, antineoplastic, antiserotonergic, as well as α-adrenoceptor and ion-channel blocking properties. Some members of this class have even shown ATPase stimulating activities.

Preclinical Investigations (Non-Human Focus)

Preclinical investigations are a critical phase in drug development, preceding clinical trials, where essential data on feasibility, iterative testing, and potential biological effects are gathered. These studies primarily aim to establish an initial safe dose for human trials and evaluate the product's potential toxicity. They serve as a crucial link between drug discovery and the eventual availability of a therapeutic agent to patients.

In vitro Efficacy Studies

In vitro efficacy studies are a cornerstone of preclinical research, utilizing cell lines derived from human or non-human animals in controlled laboratory settings, such as petri dishes or test tubes. These studies offer several advantages, including being relatively inexpensive, reliable, and effective, while avoiding direct harm to living organisms.

For this compound and its isomer, Dibromophakellin, in vitro studies have primarily focused on their antimicrobial properties, specifically their ability to inhibit bacterial biofilm formation. Research has demonstrated that both this compound and Dibromophakellin significantly reduce the formation of E. coli biofilms. nih.govresearchgate.net The observed weak inhibition against planktonic bacterial growth suggests a selective, non-microbicidal mechanism targeting the biofilm lifecycle. nih.gov The specific IC50 values obtained from these in vitro assays provide quantitative measures of their efficacy, with Dibromophakellin showing higher potency in this context. nih.gov

Table 2: In vitro Efficacy of this compound and Dibromophakellin against E. coli Biofilm

| Compound | Effect on E. coli Biofilm Formation | IC50 (µg/mL) | Mechanism Implied |

| This compound | Significant reduction nih.govresearchgate.net | 50.9 nih.gov | Non-microbicidal nih.gov |

| Dibromophakellin | Significant reduction nih.govresearchgate.net | 31.3 nih.gov | Non-microbicidal nih.gov |

Beyond specific compound evaluations, in vitro studies are broadly employed to assess various pharmacological aspects, including pharmacodynamics (what the drug does to the body), pharmacokinetics (what the body does to the drug), absorption, distribution, metabolism, and excretion (ADME), and toxicology. High-throughput screening (HTS) platforms, often utilizing 384-well to 1036-well formats, enable the rapid evaluation of thousands of compounds, providing valuable data for lead optimization and drug candidate selection. Advanced in vitro models, such as three-dimensional (3D) cell cultures like spheroids and organoids, are increasingly used to better recapitulate the complexity of human tissues and improve the predictive power of these studies, particularly in oncology.

Target Identification Methodologies (e.g., Molecular Docking)

Target identification is a crucial step in drug discovery, aiming to pinpoint the specific biological macromolecules (e.g., proteins, enzymes, receptors) with which a small molecule interacts to exert its therapeutic effects. Molecular docking is a prominent computational methodology widely utilized for this purpose. This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a target protein.

The application of molecular docking is diverse, ranging from hit identification, where large databases of potential drugs are virtually screened to identify molecules likely to bind to a protein target, to lead optimization, which involves determining the precise binding orientation of a ligand to design more potent and selective analogs. Molecular docking can also facilitate the identification of chemical scaffolds capable of binding to multiple targets, a concept known as polypharmacology.

Various sophisticated algorithms and software programs are employed in molecular docking studies, including well-known platforms like AutoDock, LeDock, Glide, GOLD, and DOCK. These methods typically involve representing the receptor (protein) and ligand (compound) structures, followed by algorithms that search for optimal binding poses based on scoring functions that estimate binding affinity. Advanced approaches, such as Induced Fit docking, can account for the conformational changes that both the ligand and the protein may undergo upon binding, providing a more realistic model of their interaction. While molecular docking is a powerful tool for understanding molecular interactions and identifying potential targets, specific research detailing the application of molecular docking to elucidate the targets or mechanisms of this compound was not found in the provided search results.

Ex vivo and Cellular Assays for Mechanism Elucidation

Ex vivo and cellular assays play a vital role in elucidating the mechanisms of action of chemical compounds by bridging the gap between in vitro cell culture studies and in vivo animal models. Ex vivo models typically involve the use of excised animal tissues, which retain much of their physiological and anatomical properties, including the preservation of tissue viability and biochemical functions. This characteristic allows for the acquisition of more detailed information on how drugs might perform in a living system compared to isolated cell cultures. These models are commonly employed for studies related to drug delivery, transport, efficacy, pharmacokinetics, metabolism, and the elucidation of specific biochemical functions. For instance, excised epithelial tissues from different intestinal regions can be utilized to understand drug permeability at targeted sites.

Cellular ex vivo assays, on the other hand, often involve isolating specific cell populations from an organism and studying their responses to a compound in a controlled environment. These assays can mimic aspects of the in vivo situation by preserving complex interactions among various immune cells. Their applications are broad, encompassing the determination of how treatments or diseases modulate alloresponses, the diagnosis and quantification of primary and secondary cellular immunodeficiencies, the monitoring of vaccination responses, the assessment of allergies and antimicrobial immunity, and the study of rare effector/memory cells targeting tumor antigens. By preserving immune cell interactions in their native environment, these functional assays provide physiologically relevant data on drug effects, particularly in complex conditions such as autoimmune diseases. Furthermore, the ability to access clinically annotated and molecularly profiled samples supports robust and customizable experimental designs for biomarker discovery and targeted therapy development. While these methodologies are broadly applied in preclinical research for mechanism elucidation, specific ex vivo or cellular assays detailing the mechanism of action of this compound were not identified in the provided search results.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Dibromoisophakellin, and how should discrepancies in NMR data be addressed?

- Methodological Answer : this compound is typically characterized using NMR, NMR, and HRFABMS. For example, NMR signals at δ 3.8–4.2 ppm indicate brominated pyrrole protons, while HRFABMS confirms the molecular ion peak at m/z 387.9399 [M+H]+ . Discrepancies in NMR data (e.g., shifts due to solvent polarity or impurities) should be resolved by repeating experiments under standardized conditions, cross-referencing with literature, and using deuterated solvents. Purity must be validated via HPLC (>95%) .

Q. How can researchers optimize the isolation yield of this compound from marine sponges like Agelas spp.?

- Methodological Answer : Extraction efficiency depends on solvent polarity (e.g., methanol or dichloromethane), sponge biomass freshness, and chromatographic methods. Fractionation using silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended. Yields can be improved by optimizing sponge collection seasons and employing flash chromatography for faster separation .

Q. What are the minimum characterization requirements for publishing newly isolated this compound derivatives?

- Methodological Answer : New derivatives require / NMR, HRMS, UV/IR spectra, and X-ray crystallography (if possible). Physical properties (melting point, solubility) and chromatographic purity data must accompany spectral evidence. Known compounds should include literature citations for comparison .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound in anticancer assays be analyzed?

- Methodological Answer : Contradictions (e.g., varying IC values across studies) may arise from differences in cell lines, assay protocols, or compound stability. Researchers should:

- Replicate experiments with positive controls (e.g., doxorubicin).

- Use standardized MTT assays with triplicate measurements.

- Validate compound integrity post-assay via LC-MS.

- Apply statistical tests (e.g., ANOVA) to assess significance .

Q. What experimental designs are suitable for studying this compound’s mechanism of action in microbial resistance?

- Methodological Answer : Use a combination of:

- Genomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated bacterial strains.

- Protein interaction assays : SPR or ITC to measure binding affinity with target enzymes (e.g., bacterial topoisomerases).

- Resistance induction studies : Serial passaging of microbes under sublethal this compound concentrations to monitor mutation rates .

Q. How can computational modeling enhance the synthesis of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Perform docking studies (AutoDock Vina) to predict binding modes with target proteins.

- Use QSAR models to correlate structural modifications (e.g., bromine substitution) with solubility and logP values.

- Validate predictions via in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies resolve contradictions in ecological roles of this compound (e.g., allelopathic vs. symbiotic functions)?

- Methodological Answer :

- Conduct field experiments with sponge-microbe co-cultures to isolate compound effects.

- Use isotopic labeling (-Dibromoisophakellin) to track uptake in symbiotic partners.

- Compare transcriptomic profiles of sponges in presence/absence of associated microbes .

Data Presentation Guidelines

- Spectral Data : Report NMR shifts to two decimal places and HRMS with <5 ppm error. Use tables for clarity:

| Technique | Key Data for this compound | Reference |

|---|---|---|

| NMR | δ 3.8–4.2 (br s, pyrrole-H) | |

| HRFABMS | m/z 387.9399 [M+H]+ (calc. 387.9408) |

- Bioactivity Data : Include IC values with 95% confidence intervals and p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。